molecular formula C6H6Br3N B1181712 2-phenyliMidazole[4,5f][1,10]phenanthroline CAS No. 171565-44-9

2-phenyliMidazole[4,5f][1,10]phenanthroline

Cat. No.: B1181712
CAS No.: 171565-44-9
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Description

2-phenyliMidazole[4,5f][1,10]phenanthroline is a heterocyclic compound that features both imidazole and phenanthroline moieties. This compound is known for its unique structural properties, which make it an interesting subject of study in various fields of chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyliMidazole[4,5f][1,10]phenanthroline typically involves a one-pot reaction. One common method includes the condensation of 1,10-phenanthroline-5,6-dione with aniline derivatives in the presence of ammonium acetate under solvent-free conditions . This method is advantageous due to its simplicity, cleaner reactions, and high yield of products.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyliMidazole[4,5f][1,10]phenanthroline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-phenyliMidazole[4,5f][1,10]phenanthroline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyliMidazole[4,5f][1,10]phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA or proteins, leading to various biological effects. The molecular targets and pathways involved depend on the specific metal ion and the biological context .

Comparison with Similar Compounds

Similar Compounds

    1,10-phenanthroline: A parent compound that lacks the imidazole moiety.

    2,2’-bipyridine: Another bidentate ligand with similar coordination properties.

    Imidazole: A simpler heterocycle that forms part of the structure of 2-phenyliMidazole[4,5f][1,10]phenanthroline.

Uniqueness

This compound is unique due to its combined imidazole and phenanthroline structure, which enhances its ability to form stable complexes with a variety of metal ions. This dual functionality makes it particularly valuable in the study of coordination chemistry and its applications in various fields .

Properties

CAS No.

171565-44-9

Molecular Formula

C6H6Br3N

Molecular Weight

0

Synonyms

2-phenyliMidazole[4,5f][1,10]phenanthroline

Origin of Product

United States

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